molecular formula C12H14BrNO B1380262 1-Benzoyl-3-(bromomethyl)pyrrolidine CAS No. 1534957-78-2

1-Benzoyl-3-(bromomethyl)pyrrolidine

Cat. No.: B1380262
CAS No.: 1534957-78-2
M. Wt: 268.15 g/mol
InChI Key: UDHRWUYUCFPWJL-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(bromomethyl)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by a pyrrolidine ring substituted with a benzoyl group at the first position and a bromomethyl group at the third position. This compound is a white crystalline solid and is used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(bromomethyl)pyrrolidine typically involves the bromination of 1-benzoylpyrrolidine. One common method is the reaction of 1-benzoylpyrrolidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the third position of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(bromomethyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyrrolidines.

    Oxidation: The compound can be oxidized to form 1-benzoyl-3-(hydroxymethyl)pyrrolidine using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzoyl group can yield 1-(hydroxymethyl)-3-(bromomethyl)pyrrolidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted pyrrolidines
  • 1-Benzoyl-3-(hydroxymethyl)pyrrolidine
  • 1-(Hydroxymethyl)-3-(bromomethyl)pyrrolidine

Scientific Research Applications

1-Benzoyl-3-(bromomethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(bromomethyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzoyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Benzoylpyrrolidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Bromomethyl)pyrrolidine: Lacks the benzoyl group, reducing its potential for hydrogen bonding and π-π interactions.

    1-Benzoyl-3-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness: 1-Benzoyl-3-(bromomethyl)pyrrolidine is unique due to the presence of both benzoyl and bromomethyl groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and biological research .

Biological Activity

1-Benzoyl-3-(bromomethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, mechanisms of action, and applications in various fields, particularly in drug discovery and development.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}BrN\O
  • Molecular Weight : 267.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a pyrrolidine ring substituted with a benzoyl group and a bromomethyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can facilitate nucleophilic substitution reactions, allowing the compound to modify other biomolecules. Additionally, the benzoyl group may enhance lipophilicity, aiding in membrane penetration and interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)10Induces apoptosis via ROS generation
PC3 (Prostate)15Cell cycle arrest
SW620 (Colon)12Mitochondrial dysfunction

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the effects of this compound on K562 cells, revealing an IC50 value of 10 µM after 48 hours of treatment. The researchers observed increased levels of apoptosis markers, suggesting that the compound effectively induces programmed cell death in leukemia cells .
  • Antimicrobial Evaluation : Another research explored the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity with MIC values lower than those of commonly used antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

[3-(bromomethyl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHRWUYUCFPWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CBr)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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